Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate
Overview
Description
Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of this compound involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of this compound was characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The IR spectrum showed characteristic bands at 3137 cm-1 (NH), 1676 cm-1 (C=O), and 1609 cm-1 (C=N) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the addition of chlorine atoms at positions 4 and 6 of the pyrrolo[2,3-d]pyrimidine ring . The reaction was monitored using thin-layer chromatography (TLC) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 287–288 °C . The 1H NMR spectrum showed signals at 12.1 ppm (s, 1H, NH), 7.51–8.10 ppm (m, 7H, Ar–H), 6.95 ppm (s, 1H, Ar–H), and 3.78 ppm (m, 6H, OCH3) .Scientific Research Applications
Synthesis and Pharmacological Applications
- Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate has been utilized in the synthesis of novel compounds with potential pharmacological applications. A study by Dongarwar et al. (2011) involved synthesizing derivatives through Cyclocondensation and Michel type of addition reactions. These derivatives exhibited antibacterial, antifungal, and anti-inflammatory activities, highlighting their potential in pharmacological research (Dongarwar et al., 2011).
Chemical Synthesis and Derivative Formation
- Verves et al. (2013) discussed the synthesis of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives from ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate. These derivatives were used to create new compounds, showcasing the versatility of this chemical in synthesizing diverse molecular structures (Verves et al., 2013).
Heterocyclic Chemistry Applications
- The compound has been a key ingredient in the development of new heterocyclic systems. For instance, Tumkevičius (1995) used it for preparing ethyl 5-substituted 7-(methylthio)-5H-1-thia-3,5,6,8-tetraazaacenaphthylene-2-carboxylates, a new heterocyclic system (Tumkevičius, 1995).
Novel Synthesis Methods
- He et al. (2014) developed an efficient method for synthesizing ethyl 2-amino/aryloxy-3-aryl-4-oxo-5-phenyl-4,5dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate derivatives. This study demonstrates the compound's utility in facilitating new synthetic methods in chemical research (He et al., 2014).
Application in Nucleoside Analog Synthesis
- Seela et al. (1988) utilized the compound in phase-transfer glycosylation, leading to the stereospecific synthesis of 2-deoxy-β-D-ribofuranosides related to 2′-deoxy-7-carbaguanosine. This showcases its role in the synthesis of nucleoside analogs, which are crucial in medicinal chemistry (Seela et al., 1988).
Role in Heterocyclic Synthesis
- In a study by Tumkevičius et al. (2006), ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate was used in the synthesis of new 2,4-diaminothieno[2,3-d]- and 2,4-diaminopyrrolo[2,3-d]pyrimidine derivatives. This highlights its significance in creating complex heterocyclic structures (Tumkevičius et al., 2006).
Medicinal Chemistry
- Rosemeyer (2007) described the N-alkylation of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine with ethyl 3-bromopropionate to produce a functionalized base derivative of the nucleoside antibiotic Tubercidin. This study illustrates the compound's potential in medicinal chemistry, particularly in antibiotic synthesis (Rosemeyer, 2007).
properties
IUPAC Name |
ethyl 2-amino-4-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O2/c1-2-16-9(15)14-3-5-6(4-14)12-8(11)13-7(5)10/h2-4H2,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAHBQSAVOXVPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2=C(C1)N=C(N=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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